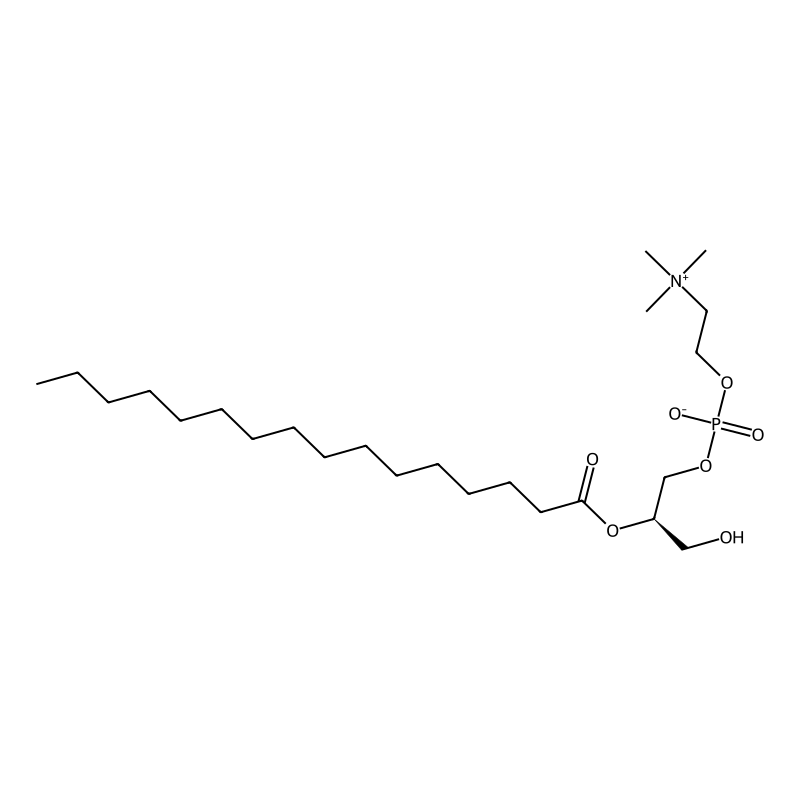

2-Palmitoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Signaling

-LPC acts as a signaling molecule within cells, influencing various processes. Studies have shown its involvement in:

- Cell proliferation and differentiation: 2-LPC can stimulate or inhibit cell growth depending on the cell type and concentration. Source: )

- Inflammation: 2-LPC is a mediator of inflammatory responses, attracting immune cells and promoting the release of inflammatory mediators. Source: )

- Calcium mobilization: 2-LPC can trigger the release of calcium from intracellular stores, affecting various cellular functions like muscle contraction and gene expression. Source: )

Model Systems for Membrane Research

Due to its amphipathic nature (having both hydrophobic and hydrophilic regions), 2-LPC can form micelles and vesicles, which are used as models for biological membranes. These models help researchers study:

- Membrane structure and function: By incorporating membrane proteins into 2-LPC vesicles, scientists can investigate protein-lipid interactions and membrane dynamics. Source: )

- Drug-membrane interactions: 2-LPC models can be used to assess how drugs interact with cell membranes, aiding in drug development. Source: )

Disease Studies

Research suggests that 2-LPC levels may be altered in various diseases, including:

- Neurodegenerative diseases: Studies have shown elevated levels of 2-LPC in Alzheimer's disease and Parkinson's disease, suggesting a potential role in their progression. Source: )

- Cancer: Altered 2-LPC metabolism has been observed in some cancers, and it may be involved in tumor growth and metastasis. Source: )

2-Palmitoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine characterized by the presence of palmitic acid at the second position of the glycerol backbone. Its molecular formula is C24H50NO7P, and it features a phosphate group that contributes to its amphiphilic nature, making it crucial for membrane formation and stability in biological systems .

As mentioned earlier, PC plays a crucial role in maintaining cell membrane structure and fluidity. The phospholipid bilayer formed by PC molecules creates a semi-permeable barrier that regulates the passage of molecules into and out of the cell []. Additionally, PC can interact with various membrane proteins, influencing their activity and function.

The chemical reactivity of 2-Palmitoyl-sn-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions. In aqueous environments, it can undergo hydrolysis to yield free fatty acids and glycerophosphate. Additionally, it can participate in transesterification reactions where the acyl groups can be exchanged with other fatty acids, leading to various lipid species .

2-Palmitoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

- Membrane Structure: It is integral to the formation of lipid bilayers in cell membranes, contributing to membrane fluidity and integrity.

- Cell Signaling: This compound is involved in cell signaling pathways, particularly in the modulation of membrane-associated proteins.

- Lipid Metabolism: It plays a role in lipid metabolism and can influence the synthesis of other bioactive lipids .

The synthesis of 2-Palmitoyl-sn-glycero-3-phosphocholine can be achieved through various methods:

- Chemical Synthesis: This involves the stepwise addition of palmitic acid to glycerol-3-phosphate under controlled conditions.

- Enzymatic Synthesis: Phospholipases or acyltransferases can be employed to catalyze the formation of this phospholipid from simpler precursors.

- Total Synthesis: Advanced synthetic methodologies allow for the complete assembly of this compound from basic organic molecules .

2-Palmitoyl-sn-glycero-3-phosphocholine has diverse applications:

- Biomembrane Studies: It is widely used in research related to membrane dynamics and cell signaling.

- Drug Delivery Systems: Its amphiphilic properties make it suitable for formulating liposomes for drug delivery.

- Cosmetic Formulations: Due to its skin compatibility, it is used in various cosmetic products aimed at enhancing skin hydration and barrier function .

Research has shown that 2-Palmitoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. These interactions can modulate protein activity and influence cellular responses. Studies using techniques such as surface plasmon resonance have elucidated how this phospholipid affects receptor-ligand interactions and membrane protein dynamics .

Several compounds share structural similarities with 2-Palmitoyl-sn-glycero-3-phosphocholine. Here are a few notable ones:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | C42H83NO8P | Contains oleic acid at the first position |

| 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine | C42H83NO8P | Oleic acid at the second position |

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | C42H83NO8P | Stearic acid at the second position |

Uniqueness of 2-Palmitoyl-sn-glycero-3-phosphocholine

What sets 2-Palmitoyl-sn-glycero-3-phosphocholine apart from its analogs is its specific acyl chain composition. The presence of palmitic acid at the second position influences its phase behavior and interactions with membrane proteins differently compared to compounds with oleic or stearic acids. This specificity can affect biological functions such as membrane fluidity and protein localization within cellular membranes .